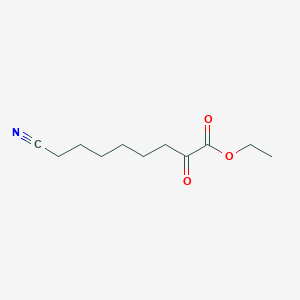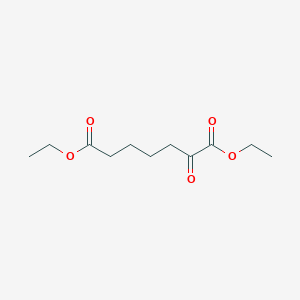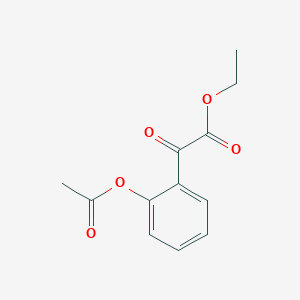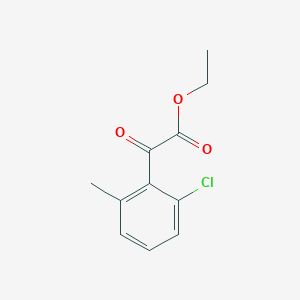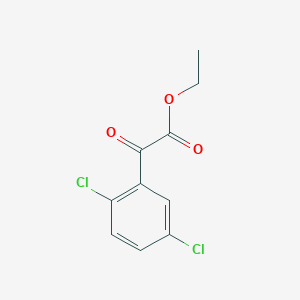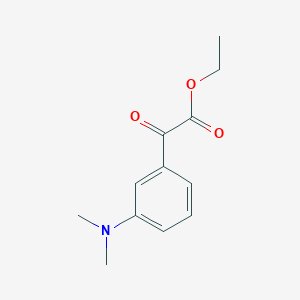
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-methylbenzoylcyclopentane-1-carboxylic acid (TMCPCA), is a cyclic carboxylic acid used in a variety of scientific research applications. It is a versatile compound with many potential uses, including in synthetic organic chemistry, medicinal chemistry, and biochemistry. TMCPCA has been used to synthesize a variety of compounds, such as polymers, pharmaceuticals, and other organic materials. In addition, it has been studied for its potential use as a therapeutic agent and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Detection
- A study developed a method for determining major metabolites of synthetic pyrethroids, including trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
Chemical Synthesis
- Research on the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers involved reactions with racemic cis-2-amino-1-cyclopentane-1-carboxylic acid (Szakonyi et al., 1998).
- Another study focused on the preparation and structure of various γ-oxocarboxylic acids including trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid for condensed pyrroloepoxyquinazolines (Kanizsai et al., 2007).
Stereoisomer Analysis
- An asymmetric synthesis study explored the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which is structurally related to trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (Urones et al., 2004).
- A method was developed for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using high-performance liquid chromatography (Péter & Fülöp, 1995).
Catalysis Research
- The cyclopentane derivative, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, was used in palladium-catalyzed cross coupling reactions, demonstrating the application of cyclopentane derivatives in catalysis (Feuerstein et al., 2001).
Medicinal Chemistry
- Cyclopentane-1,3-diones, structurally related to trans-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, were explored as isosteres for the carboxylic acid functional group in the design of thromboxane receptor antagonists (Ballatore et al., 2011).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFJOOWFROHYMP-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641322 |
Source


|
| Record name | (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-79-9 |
Source


|
| Record name | rel-(1R,2R)-2-(2-Methylbenzoyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

